3-[(4-chlorophenyl)sulfanyl]-N'-[(1E)-1-(3-iodophenyl)ethylidene]propanehydrazide
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Overview
Description
3-[(4-chlorophenyl)sulfanyl]-N’-[(1E)-1-(3-iodophenyl)ethylidene]propanehydrazide is a complex organic compound with a molecular formula of C17H16ClIN2OS This compound is characterized by the presence of a chlorophenyl group, an iodophenyl group, and a propanehydrazide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorophenyl)sulfanyl]-N’-[(1E)-1-(3-iodophenyl)ethylidene]propanehydrazide typically involves multiple steps:
Formation of the Chlorophenyl Sulfanyl Intermediate: This step involves the reaction of 4-chlorothiophenol with an appropriate halogenated hydrocarbon under basic conditions to form the chlorophenyl sulfanyl intermediate.
Preparation of the Iodophenyl Ethylidene Intermediate: This involves the reaction of 3-iodobenzaldehyde with an appropriate hydrazine derivative to form the iodophenyl ethylidene intermediate.
Condensation Reaction: The final step involves the condensation of the chlorophenyl sulfanyl intermediate with the iodophenyl ethylidene intermediate under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-[(4-chlorophenyl)sulfanyl]-N’-[(1E)-1-(3-iodophenyl)ethylidene]propanehydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and iodophenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate conditions (e.g., solvents, temperature, catalysts).
Major Products Formed
Oxidation: Oxidized derivatives of the original compound, potentially including sulfoxides or sulfones.
Reduction: Reduced derivatives, potentially including amines or alcohols.
Substitution: Substituted derivatives with new functional groups replacing the original halogens.
Scientific Research Applications
3-[(4-chlorophenyl)sulfanyl]-N’-[(1E)-1-(3-iodophenyl)ethylidene]propanehydrazide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[(4-chlorophenyl)sulfanyl]-N’-[(1E)-1-(3-iodophenyl)ethylidene]propanehydrazide depends on its specific application:
Biological Activity: The compound may interact with various molecular targets, including enzymes, receptors, and DNA, leading to its observed biological effects. The exact pathways involved would depend on the specific biological context.
Chemical Reactions: The compound’s reactivity is influenced by the presence of electron-withdrawing and electron-donating groups, which can affect its behavior in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- **3-[(4-chlorophenyl)sulfanyl]-N’-[(1E)-1-(4-iodophenyl)ethylidene]propanehydrazide
- **3-[(4-chlorophenyl)sulfanyl]-N’-[(1E)-1-(2-thienyl)ethylidene]propanehydrazide
- **3-[(4-chlorophenyl)sulfanyl]-N’-[(E)-1,2-dihydro-5-acenaphthylenylmethylene]propanehydrazide
Uniqueness
3-[(4-chlorophenyl)sulfanyl]-N’-[(1E)-1-(3-iodophenyl)ethylidene]propanehydrazide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H16ClIN2OS |
---|---|
Molecular Weight |
458.7 g/mol |
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-[(E)-1-(3-iodophenyl)ethylideneamino]propanamide |
InChI |
InChI=1S/C17H16ClIN2OS/c1-12(13-3-2-4-15(19)11-13)20-21-17(22)9-10-23-16-7-5-14(18)6-8-16/h2-8,11H,9-10H2,1H3,(H,21,22)/b20-12+ |
InChI Key |
BQECSZDQVVRDQB-UDWIEESQSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CCSC1=CC=C(C=C1)Cl)/C2=CC(=CC=C2)I |
Canonical SMILES |
CC(=NNC(=O)CCSC1=CC=C(C=C1)Cl)C2=CC(=CC=C2)I |
Origin of Product |
United States |
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